molecular formula C11H13NO4 B1445163 4,4-Dimethoxy-1-(pyridin-2-yl)butane-1,3-dione CAS No. 1342248-24-1

4,4-Dimethoxy-1-(pyridin-2-yl)butane-1,3-dione

Cat. No. B1445163
CAS RN: 1342248-24-1
M. Wt: 223.22 g/mol
InChI Key: YULXFVIJEQSCQZ-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of DMPD consists of a pyridine ring attached to a butane-1,3-dione moiety. The dimethoxy groups (CH₃O) are positioned at the 4th carbon of the butane chain . The 2D representation of the structure can be visualized here .


Physical And Chemical Properties Analysis

  • Boiling Point : Approximately 70-73°C at 20 mmHg .
  • Density : 0.996 g/mL at 25°C .
  • Refractive Index : n₂₀/D 1.414 (lit.) .

properties

IUPAC Name

4,4-dimethoxy-1-pyridin-2-ylbutane-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO4/c1-15-11(16-2)10(14)7-9(13)8-5-3-4-6-12-8/h3-6,11H,7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YULXFVIJEQSCQZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(C(=O)CC(=O)C1=CC=CC=N1)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,4-Dimethoxy-1-(pyridin-2-yl)butane-1,3-dione

Synthesis routes and methods

Procedure details

A mixture of 2-acetylpyridine (3.0 g, 24.8 mmol) and methyl dimethoxyacetate (3.32 g, 24.8 mmol) in anhydrous diethyl ether (45 mL) was treated with sodium methoxide 4.37M in methanol (5.67 mL, 24.8 mmol) at 0° C. The resulting mixture was stirred at room temperature for 3 days, and then diluted with ethyl acetate (10 mL). After cooling to 0° C., the reaction mixture was neutralized with 1N hydrochloric acid until pH 6-7 was reached. Water was added (10 mL) and the layers were separated. The organic layer was washed with brine (25 mL), dried over sodium sulfate and concentrated in vacuo to provide 4,4-dimethoxy-1-(pyridin-2-yl)butane-1,3-dione (9a) (5.11 g, 22.9 mmol, 92%) which was used without further purification.
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
3.32 g
Type
reactant
Reaction Step One
Quantity
45 mL
Type
solvent
Reaction Step One
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0 (± 1) mol
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reactant
Reaction Step Two
Quantity
5.67 mL
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reactant
Reaction Step Two
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0 (± 1) mol
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reactant
Reaction Step Three
Quantity
10 mL
Type
solvent
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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